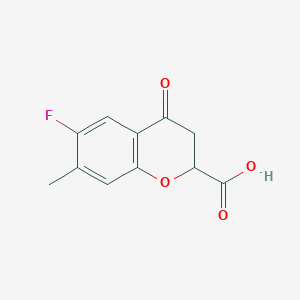

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,10H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLVHOJMYMPRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated precursors and chroman derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted chroman-2-carboxylic acids .

Scientific Research Applications

Pharmaceutical Applications

-

Aldose Reductase Inhibition

- Mechanism : 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid acts as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications such as neuropathy and retinopathy. By inhibiting this enzyme, the compound helps reduce sorbitol accumulation in cells, mitigating these complications .

- Case Study : The synthesis of Fidarestat, a drug used to treat diabetes-related complications, relies on this compound as a key intermediate. Fidarestat has demonstrated strong inhibitory effects on aldose reductase, showcasing the therapeutic potential of this compound .

-

Potential Anti-inflammatory and Antioxidant Properties

- Research indicates that derivatives of this compound may possess anti-inflammatory and antioxidant activities. These properties could be explored further for developing therapies aimed at various inflammatory conditions.

Studies have focused on the binding affinity of this compound to aldose reductase and other target enzymes. Techniques such as molecular docking and kinetic assays are employed to evaluate its therapeutic potential.

- Binding Studies : Interaction studies reveal that the presence of both fluorine and methyl groups significantly enhances binding affinity compared to similar compounds.

- Safety Profile : Preliminary studies indicate a favorable safety profile for this compound, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the molecule play a key role in its reactivity and interactions with biological systems. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid and related compounds:

Key Findings

Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability across all fluorinated analogs. 4-Oxo Group: Present in the target compound and 6-Fluoro-4-oxochroman-2-carboxylic acid, this group facilitates hydrogen bonding, influencing crystal packing (as seen in X-ray studies) and interactions with biological targets like aldose reductase .

Ring System Differences: Chroman vs. Quinoline: Chroman derivatives (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) are prioritized for aldose reductase inhibition, whereas quinoline-based analogs (e.g., 6-Fluoro-7-methylquinoline-2-carboxylic acid) may target distinct pathways due to their aromatic nitrogen heterocycle .

Synthetic Pathways: The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves oxidative cleavage using lead tetraacetate and crystallization in ethanol/water . Introducing a 7-methyl group to the target compound would likely require additional steps, such as Friedel-Crafts alkylation or directed ortho-metalation.

Biological Relevance :

- The absence of the 4-oxo group in (R)-6-Fluorochroman-2-carboxylic acid reduces its similarity to the target compound (0.97 → 0.73 when comparing with 6-Methoxychroman-2-carboxylic acid), highlighting the critical role of the ketone in enzyme inhibition .

Biological Activity

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is a compound of significant interest due to its biological activities, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H11O3F and a molecular weight of approximately 210.159 g/mol. Its structure features a chroman backbone with a fluorine atom at the 6-position and a methyl group at the 7-position, which are crucial for its biological activity.

This compound primarily acts as an aldose reductase inhibitor . This inhibition is vital in managing diabetic complications by reducing the accumulation of sorbitol in cells, which is a consequence of excessive glucose metabolism through the polyol pathway. The compound's ability to inhibit this enzyme helps mitigate conditions such as neuropathy and retinopathy associated with diabetes .

Aldose Reductase Inhibition

The inhibition of aldose reductase by this compound has been demonstrated through various studies. For instance, it has been shown to significantly reduce sorbitol levels in diabetic models, thereby alleviating symptoms related to diabetic complications .

Anti-inflammatory and Antioxidant Properties

In addition to its role as an aldose reductase inhibitor, related compounds have exhibited anti-inflammatory and antioxidant properties. These characteristics suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods that focus on optimizing yield and purity for pharmaceutical applications. The compound serves as an intermediate in synthesizing other biologically active derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Aldose Reductase Inhibition Studies : Research has confirmed that this compound effectively inhibits aldose reductase with IC50 values comparable to established inhibitors like Fidarestat .

- Cytotoxicity Assays : Related compounds have shown promising cytotoxic activity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic potential .

- Enzymatic Resolution : Innovative methods for synthesizing optically pure derivatives using enzymatic resolution have been developed, showcasing the compound's versatility as a chiral building block in drug synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Aldose Reductase Inhibition | Cytotoxic Activity | Applications |

|---|---|---|---|

| This compound | Significant | Moderate | Diabetes treatment |

| Fidarestat | Strong | Low | Diabetes complications |

| Other chroman derivatives | Variable | High | Cancer therapy |

Q & A

Q. What established synthetic routes are available for 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid, and how do their yields compare?

- Methodological Answer : The compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by treatment with silver nitrate and sodium hydroxide. The final product is crystallized from ethanol/water with an 83% yield . Alternative routes include enzymatic resolution and asymmetric catalysis, though yields depend on chiral purity optimization (typically 70–85%) .

Q. How can spectroscopic methods confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography confirms the chroman backbone’s envelope conformation and hydrogen-bonding interactions (O–H⋯O and C–H⋯π) critical for crystal packing .

- NMR (¹H/¹³C) identifies key groups: the 6-fluoro substituent (δ ~ -110 ppm in ¹⁹F NMR), methyl resonance (δ ~ 2.1 ppm), and carboxylic proton (δ ~ 12.3 ppm) .

- HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiomeric purity (>98% ee required for pharmaceutical intermediates) .

Q. What physicochemical properties influence its solubility and formulation stability?

- Methodological Answer :

- LogP : ~1.2 (calculated), indicating moderate hydrophobicity.

- pKa : Carboxylic acid group (pKa ~ 3.5) enhances water solubility at physiological pH.

- Thermal stability : Decomposes above 200°C; storage at 2–8°C under inert atmosphere recommended .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for pharmaceutical applications?

- Methodological Answer :

- Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric synthesis, achieving >95% ee .

- Crystallization-induced dynamic resolution in ethanol/water mixtures improves ee to >99% .

Q. What is the mechanistic basis for its aldose reductase inhibitory activity?

- Methodological Answer :

- In vitro assays : IC₅₀ values are determined using recombinant human aldose reductase and DL-glyceraldehyde as substrate. Competitive inhibition is observed (Ki ~ 0.8 µM) .

- Molecular docking : The carboxylic acid group forms salt bridges with Tyr48 and His110, while the 6-fluoro substituent enhances binding via hydrophobic interactions .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

- Methodological Answer :

- Fluorine at C6 : Increases metabolic stability (resistance to CYP450 oxidation) and enhances membrane permeability (logP reduced by 0.3 vs. non-fluorinated analog) .

- Methyl at C7 : Steric hindrance reduces off-target binding to COX-2 (selectivity ratio >50:1 vs. COX-1) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Use identical enzyme sources (e.g., human vs. rat aldose reductase) and substrate concentrations.

- Purity validation : Impurities >2% (e.g., residual lead ions) may artifactually inhibit enzymes. ICP-MS is recommended for trace metal analysis .

- Data normalization : Express IC₅₀ relative to positive controls (e.g., epalrestat) to minimize inter-lab variability .

Q. What computational tools predict binding affinity to biological targets?

- Methodological Answer :

- Molecular dynamics simulations (AMBER or GROMACS) model ligand-protein stability over 100 ns trajectories.

- Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine substitution (~-1.2 kcal/mol stabilization) .

- ADMET prediction : SwissADME estimates 82% intestinal absorption and low hepatotoxicity risk .

Q. How does crystal packing influence solid-state stability?

- Methodological Answer :

Q. What are the environmental and metabolic degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.